5-Amino-6-methylpyrimidine-2,4-diol

Description

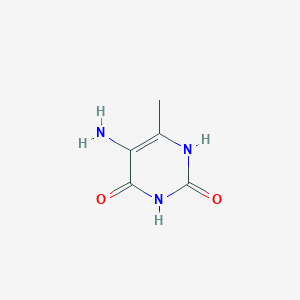

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSSATCDUXTALE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211778 |

Source

|

| Record name | 5-Amino-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-46-8 |

Source

|

| Record name | 5-Amino-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methylpyrimidine-2,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-6-METHYLPYRIMIDINE-2,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPA47W5DV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure, which incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it has the potential to interact with biological systems that process nucleic acids. Furthermore, aminouracils serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications.

Core Properties

The core chemical and physical properties of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| CAS Number | 6270-46-8 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| IUPAC Name | 5-amino-6-methyl-1H-pyrimidine-2,4-dione | |

| Synonyms | 5-Amino-6-methyluracil, 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 270 - 290 °C (with decomposition) | [1] |

| LogP | -0.878 | |

| Appearance | Data not available (typically a solid powder) | |

| Solubility | Log₁₀WS (Water solubility in mol/L) is a parameter used to describe its solubility.[2] Specific quantitative data is limited. |

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was not found in the surveyed literature, a representative procedure can be constructed based on the well-established synthesis of analogous aminouracils. The common method involves the condensation of a β-keto ester or a cyanoacetate derivative with urea or thiourea.

Representative Experimental Protocol: Synthesis of 6-Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of the target compound would analogously use ethyl 2-cyanopropionate as a starting material instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea to form the pyrimidine ring.

Materials:

-

Ethyl cyanoacetate (0.86 mol)

-

Urea (0.86 mol)

-

Sodium (1.72 g. atom)

-

Absolute Ethanol (1 L)

-

Hot Water (1 L)

-

Glacial Acetic Acid

Procedure:

-

In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1 L of absolute ethanol.

-

Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve completely.

-

To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and 51.5 g (0.86 mol) of urea.

-

Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may become solid.

-

After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids are dissolved.

-

Heat the stirred solution at 80°C for an additional 15 minutes.

-

Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the precipitation of 6-aminouracil.

-

Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the product.

Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis

-

Column: Newcrom R1 (or similar reverse-phase column).

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

-

Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a volatile acid, such as formic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The key vibrational bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 - 3200 | N-H stretching (amine and amide) |

| ~3100 - 3000 | C-H stretching (methyl) |

| ~1710 - 1650 | C=O stretching (carbonyl groups of the uracil ring) |

| ~1640 - 1600 | N-H bending (amine) |

NMR and Mass Spectrometry (MS) Data

Disclaimer: The following data is for an isomer and should not be used for the definitive identification of this compound.

Table: ¹H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (Data not available) |

Note: While ¹H NMR spectra are available for this isomer, specific peak assignments were not found in the searched literature.

Table: ¹³C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

| Chemical Shift (δ, ppm) | Assignment |

| (Data not available) |

Note: ¹³C NMR data was not found in the searched literature for this isomer.

Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical class—aminouracils—is of significant interest in drug development. These compounds serve as crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent biological activities.

-

Antioxidant Properties: this compound itself has been noted as an antioxidant.

-

Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate libraries of compounds for screening. Derivatives have shown a wide array of therapeutic potential.

-

Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral activities. This versatility makes the parent compound a valuable starting material for developing novel therapeutic agents.

Caption: Relationship between the aminouracil core and its applications.

References

Synthesis of 5-Amino-6-methylpyrimidine-2,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Amino-6-methylpyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-amino-6-methyluracil, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleobases, vitamins, and therapeutic agents. The presence of both an amino group and a methyl group on the pyrimidine ring makes this compound a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. This guide outlines a reliable three-step synthesis route starting from readily available commercial reagents.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-stage process:

-

Synthesis of 6-Methyluracil: The initial step involves the condensation of ethyl acetoacetate and urea in the presence of an acid catalyst to form the pyrimidine ring of 6-methyluracil.

-

Nitration of 6-Methyluracil: The subsequent step is the electrophilic nitration at the C5 position of the 6-methyluracil ring to yield 5-nitro-6-methyluracil.

-

Reduction of 5-Nitro-6-methyluracil: The final step involves the reduction of the nitro group to an amino group to afford the target compound, this compound.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Methyluracil

This procedure is adapted from a well-established method for the synthesis of 6-methyluracil.[1]

Reaction Scheme:

Caption: Synthesis of 6-Methyluracil.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl acetoacetate | 130.14 | 160 g (155 mL) | 1.23 |

| Urea | 60.06 | 80 g | 1.33 |

| Absolute Ethanol | 46.07 | 25 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 10 drops | - |

| Sodium Hydroxide | 40.00 | 80 g | 2.00 |

| Water | 18.02 | 1.2 L | - |

Procedure:

-

In a 5-inch crystallizing dish, combine 160 g (155 mL) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

-

To this mixture, add 80 g of finely powdered urea and stir thoroughly to ensure a homogenous mixture.

-

Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

-

Evacuate the desiccator using a water pump and allow the mixture to dry completely. This process typically takes five to seven days. The crude β-uraminocrotonic ester intermediate will be formed as a dry powder (200-205 g).

-

Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water and heat it to 95 °C.

-

Stir the dry, finely powdered β-uraminocrotonic ester into the hot sodium hydroxide solution until a clear solution is obtained.

-

Cool the solution to 65 °C and carefully acidify it by the slow addition of concentrated hydrochloric acid while stirring continuously.

-

6-Methyluracil will precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash it with cold water, followed by alcohol and ether.

-

Air-dry the resulting white powder. The expected yield is 110-120 g (71-77% based on ethyl acetoacetate).

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |

| 6-Methyluracil | C₅H₆N₂O₂ | 126.11 | 71-77 |

Stage 2: Nitration of 6-Methyluracil

This procedure outlines the nitration of the synthesized 6-methyluracil.[2]

Reaction Scheme:

Caption: Nitration of 6-Methyluracil.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 6-Methyluracil | 126.11 |

| Nitric Acid (concentrated) | 63.01 |

Procedure:

-

In a reaction vessel, cool concentrated nitric acid to below 10 °C using an ice bath.

-

While stirring, slowly add the previously synthesized 6-methyluracil to the cold nitric acid.

-

After the addition is complete, raise the temperature of the reaction mixture to 30 °C and maintain it for 1 hour.

-

The product, 5-nitro-6-methyluracil, will precipitate. Collect the solid by filtration.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Nitro-6-methyluracil | C₅H₅N₃O₄ | 171.11 |

Note: The yield for this step is not explicitly stated in the source material but is expected to be high under these conditions.

Stage 3: Reduction of 5-Nitro-6-methyluracil

This procedure details the reduction of the nitro group to an amino group using sodium dithionite.[2]

Reaction Scheme:

Caption: Reduction of 5-Nitro-6-methyluracil.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 5-Nitro-6-methyluracil | 171.11 |

| Sodium Dithionite | 174.11 |

| Water | 18.02 |

| Hydrochloric Acid (concentrated) | 36.46 |

Procedure:

-

In a suitable reaction vessel, dissolve sodium dithionite in water.

-

Add the 5-nitro-6-methyluracil obtained from the previous step to the sodium dithionite solution.

-

Control the temperature of the reaction mixture at 35 °C and maintain it for 30 minutes with stirring.

-

After the reduction is complete, add hydrochloric acid to the reaction mixture.

-

Allow the mixture to stand for 3 hours, followed by stirring for 2 hours.

-

Collect the precipitated product by filtration and dry it to obtain this compound.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₅H₇N₃O₂ | 141.13 |

Note: Specific quantities of reagents and yields for this step are not detailed in the primary source. It is recommended to use a molar excess of sodium dithionite (typically 3-5 equivalents) relative to the nitro compound.

Conclusion

This guide provides a detailed and practical approach for the synthesis of this compound. The described three-step pathway utilizes common laboratory reagents and techniques, making it an accessible method for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The provided experimental protocols and quantitative data serve as a valuable resource for the successful preparation of this important pyrimidine derivative. Further optimization of reaction conditions may be possible to improve yields and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to ensure its identity and purity.

References

5-Amino-6-methylpyrimidine-2,4-diol: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Structure, Synthesis, Properties, and Biological Significance of a Promising Pyrimidine Derivative.

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, also known as 5-amino-6-methyluracil, is a pyrimidine derivative with a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[1] As a substituted uracil, this compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine scaffolds are integral to the structure of nucleic acids and are found in numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic data, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with an amino group at the 5-position, a methyl group at the 6-position, and two hydroxyl groups at the 2- and 4-positions. It is important to note that this compound can exist in different tautomeric forms, with the keto-enol tautomerism being a key feature of its chemical behavior. The diketo form, 5-amino-6-methyl-1H-pyrimidine-2,4-dione, is a common tautomer.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6270-46-8 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| IUPAC Name | 5-amino-6-methyl-1H-pyrimidine-2,4-dione | [1] |

| SMILES | CC1=C(C(=O)NC(=O)N1)N | [1] |

| Melting Point | 272-274 °C (decomposes) | [4] |

Synthesis

A detailed experimental protocol for the synthesis of the closely related tautomer, 2-Amino-5-methylpyrimidine-4,6-diol, is provided below. This procedure is adapted from established methods for the synthesis of substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

Materials:

-

Monosubstituted malonic acid diester

-

Guanidine

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (10%)

Procedure:

-

A solution of guanidine is prepared by dissolving it in methanol containing sodium methoxide.

-

The monosubstituted malonic acid diester is added to the guanidine solution.

-

The reaction mixture is refluxed for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water, and the pH is adjusted to 6 with 10% hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water and ethanol, and dried.

The final product is obtained as a white solid with a yield of approximately 91%.[5]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following data is for the closely related tautomer, 2-Amino-5-methylpyrimidine-4,6-diol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | DMSO-d₆ | 10.70 (bs, 2H) | 2 x OH |

| 6.88 (bs, 2H) | NH₂ | ||

| 1.57 (s, 3H) | CH₃ | ||

| ¹³C NMR | DMSO-d₆ | 164.97 | C-4 and C-6 |

| 152.53 | C-2 | ||

| 84.06 | C-5 | ||

| 8.11 | CH₃ |

Biological Activity and Potential Applications

Derivatives of aminouracil are recognized for a variety of biological activities, making them attractive scaffolds for drug discovery.[2]

Antioxidant Activity

This compound has been identified as an antioxidant.[4] The antioxidant properties of pyrimidine derivatives are often attributed to their ability to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in numerous diseases. The mechanism likely involves the donation of a hydrogen atom from the amino or hydroxyl groups to neutralize reactive oxygen species.

| Antioxidant Assay | Compound Type | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Pyrimidine Derivative 2a | 42 | [1] |

| DPPH Radical Scavenging | Pyrimidine Derivative 2f | 47.5 | [1] |

| Lipid Peroxidation Inhibition | Chalcone Derivative 1g | 17 | [1] |

Enzyme Inhibition

Pyrimidine derivatives have been extensively studied as enzyme inhibitors, targeting a range of enzymes implicated in various diseases. This suggests a potential avenue for the therapeutic application of this compound.

| Enzyme Target | Compound Class | Inhibition (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

| Dihydroorotate Dehydrogenase | Pyrimidine Analogs | Kᵢ = 45 µM | Cancer | [6] |

| Acetylcholinesterase (AChE) | Pyrimidine Diamine Derivatives | Kᵢ = 0.312 µM | Alzheimer's Disease | [7] |

| Butyrylcholinesterase (BChE) | Pyrimidine Diamine Derivatives | Kᵢ = 0.099 µM | Alzheimer's Disease | [7] |

| Carbonic Anhydrase I & II | Pyrimidine Derivatives | Kᵢ = 18.21 - 144.62 nM | Glaucoma, Epilepsy | [8] |

| α-Glycosidase | Pyrimidine Derivatives | Kᵢ = 17.37 - 253.88 nM | Diabetes | [8] |

| Cyclooxygenase-2 (COX-2) | Pyrimidine Derivatives | Comparable to Meloxicam | Inflammation | [9] |

Antimicrobial and Anticancer Potential

The broader class of aminopyrimidine derivatives has demonstrated promising antimicrobial and anticancer activities. While specific data for this compound is not available, the inhibitory concentrations for related compounds highlight the potential of this chemical scaffold.

| Activity | Compound Type | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Anticancer | Uracil-Thiazole Hybrid | A-549 (Lung Cancer) | 1.1 µM | [10] |

| Anticancer | Uracil-Thiazole Hybrid | Panc-1 (Pancreatic Cancer) | 1.1 µM | [10] |

| Antimicrobial | Pyrimidine Derivatives | Staphylococcus aureus | - | [11] |

| Antimicrobial | Pyrimidine Derivatives | Bacillus subtilis | - | [11] |

| Antimicrobial | Pyrimidine Derivatives | Escherichia coli | - | [11] |

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry. This compound serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its functional groups—the amino and hydroxyl moieties—provide reactive sites for further chemical modifications, enabling the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a versatile pyrimidine derivative with established antioxidant properties and significant potential for further exploration in drug discovery. Its chemical structure, amenable to synthetic modification, and the proven biological activities of the broader aminouracil class make it a compelling starting point for the development of novel therapeutic agents. The detailed synthesis and spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their research endeavors, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. Further investigation into its specific mechanisms of action and quantitative biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4554276A - 2-Amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-6-methyluracil: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 6270-46-8

Chemical Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

Abstract

5-Amino-6-methyluracil is a pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its structural similarity to endogenous nucleobases makes it a valuable precursor for the development of novel drugs, particularly in the areas of anticancer and antiviral research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for 5-Amino-6-methyluracil. Furthermore, it delves into its biological activities, with a focus on its recently discovered role in the activation of Mucosal-Associated Invariant T (MAIT) cells, and its utility in the synthesis of bioactive pyrazolopyrimidines. Detailed experimental protocols and workflow diagrams are provided to facilitate further research and development.

Physicochemical Properties

5-Amino-6-methyluracil is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6270-46-8 | |

| IUPAC Name | 5-amino-6-methyl-1H-pyrimidine-2,4-dione | |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in aqueous solutions | |

| InChI Key | FNSSATCDUXTALE-UHFFFAOYSA-N |

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis of 5-Amino-6-methyluracil

Materials:

-

6-Amino-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Sodium dithionite (Na₂S₂O₄)

-

Glacial acetic acid

-

Distilled water

-

Ethanol

Procedure:

-

Nitrosation: Dissolve 6-amino-3-methyluracil in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring. Continue stirring at 0-5 °C for 1-2 hours to form the 6-amino-5-nitroso-3-methyluracil intermediate. The resulting precipitate can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Reduction: The intermediate 6-amino-5-nitroso-3-methyluracil is then subjected to a reduction reaction. A common reducing agent for nitroso groups is sodium dithionite. The nitroso compound is suspended in water, and a solution of sodium dithionite is added portion-wise while maintaining the temperature. The reaction progress can be monitored by a color change.

-

Isolation and Purification: After the reduction is complete, the reaction mixture is cooled, and the precipitated 5-Amino-6-methyluracil is collected by filtration. The product is washed with cold water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 5-Amino-6-methyluracil.

Instrumentation:

-

Waters® Breeze™ HPLC system or equivalent

-

Spectrophotometric detector

-

Zorbax RXC18 column (250 x 4.6 mm, 5 µm) or equivalent

Mobile Phase:

-

Acetonitrile (MeCN) and water containing phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

Method Parameters:

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 215 nm

This method is scalable and can be adapted for preparative separation to isolate impurities.

Biological Activity and Applications

5-Amino-6-methyluracil serves as a versatile precursor for the synthesis of various bioactive molecules.[1] Its derivatives have shown a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-Alzheimer, and antiviral properties.[1]

Role in MAIT Cell Activation

Recent studies have highlighted the role of 5-Amino-6-D-ribitylaminouracil (a derivative of 5-aminouracil) in the expansion of Mucosal-Associated Invariant T (MAIT) cells in vivo when administered with inflammatory stimuli.[2][3] MAIT cells are innate-like T cells that recognize microbial metabolite antigens presented by the MHC-I-related protein 1 (MR1).[2] Synthetic 5-Amino-6-D-ribitylaminouracil can facilitate MAIT cell accumulation, which is a crucial step in understanding their role in infectious diseases and developing potential immunotherapies.[2][3]

Caption: MAIT cell activation via MR1 presentation of 5-A-RU derived antigens and co-stimulation.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 3. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Amino-6-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-6-methyluracil, a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential. This document consolidates available data on its properties, analytical methods, and synthesis protocols to support research and development activities.

Chemical Identity and Structure

5-Amino-6-methyluracil, a substituted pyrimidine, is a derivative of the nucleobase uracil. Its structure consists of a uracil ring with an amino group at the C5 position and a methyl group at the C6 position.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 6270-46-8[1][2] |

| Molecular Formula | C₅H₇N₃O₂[1] |

| Molecular Weight | 141.13 g/mol [1] |

| IUPAC Name | 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione[2] |

| Synonyms | 2,4(1H,3H)-Pyrimidinedione, 5-amino-6-methyl-[2] |

| InChI | InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10)[1] |

| InChIKey | FNSSATCDUXTALE-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C(=O)NC(=O)N1)N |

Physical Properties

Experimental data for many physical properties of 5-Amino-6-methyluracil are not extensively reported in the literature. For comparative purposes, data for the related compound 6-methyluracil is included.

Table 2: Physical Properties

| Property | Value for 5-Amino-6-methyluracil | Value for 6-Methyluracil (for comparison) |

|---|---|---|

| Melting Point | Data not available | 318 °C (decomposes)[3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Water: 7 g/L (22 °C)[3]; Soluble in hot alcohol, alkali, ammonia; Slightly soluble in DMSO, Methanol; Soluble in ether.[3][4] |

| pKa | Data not available | 9.52 (at 25 °C)[3] |

| Appearance | Data not available | White to off-white fine crystalline powder.[3] |

| LogP (Octanol/Water Partition Coefficient) | -0.878 (Predicted) | -0.8 (Predicted)[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Amino-6-methyluracil.

Table 3: Spectroscopic Properties

| Spectroscopy | Data for 5-Amino-6-methyluracil |

|---|---|

| ¹H NMR | Specific experimental data not available in the searched literature. |

| ¹³C NMR | Specific experimental data not available in the searched literature. |

| Infrared (IR) | An experimental condensed phase IR spectrum is available through the NIST Chemistry WebBook.[1] |

| UV-Vis | Specific experimental data not available in the searched literature. For comparison, a related compound, 5-acetamido-6-formylamino-3-methyluracil, shows a UV absorption maximum that varies with pH, ranging from 282-290 nm.[5] |

| Mass Spectrometry (MS) | Specific experimental data not available in the searched literature. |

Chemical Properties and Reactivity

5-Amino- and 6-aminouracil derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds.[6][7] Their ability to act as both electrophiles and nucleophiles makes them versatile building blocks in organic synthesis.[6] These derivatives are known to be key starting materials for compounds with potential biological activities, including antimicrobial, anticancer, and antiviral properties.[6]

The amino group at the C5 position can be readily functionalized, and the uracil ring itself can participate in various cyclization reactions to form fused heterocyclic systems.

Experimental Protocols

5.1. Synthesis of 5-Amino-6-methyluracil

A common and effective method for the synthesis of 5-aminouracil derivatives is the reduction of the corresponding 5-nitrouracil.[6] The following protocol is a likely pathway based on the synthesis of 6-methyluracil and its subsequent nitration and reduction.

Workflow for the Synthesis of 5-Amino-6-methyluracil

Methodology:

-

Step 1: Synthesis of 6-Methyluracil. [8]

-

Finely powdered urea is mixed with ethyl acetoacetate, a small amount of absolute alcohol, and a few drops of concentrated hydrochloric acid.

-

The mixture is dried under continuous vacuum over concentrated sulfuric acid for several days to form crude β-uraminocrotonic ester.

-

The dried intermediate is dissolved in a hot aqueous solution of sodium hydroxide (e.g., at 95°C).

-

The solution is then cooled (e.g., to 65°C) and carefully acidified with concentrated hydrochloric acid, causing 6-methyluracil to precipitate.

-

The product is collected by filtration, washed with cold water, alcohol, and ether, and then dried.

-

-

Step 2: Synthesis of 6-Methyl-5-nitrouracil. [9]

-

The synthesized 6-methyluracil is added to nitric acid while stirring and cooling to below 10°C.

-

The temperature is then raised to approximately 30°C and maintained for about an hour to complete the nitration.

-

The resulting nitro compound is collected by filtration.

-

-

Step 3: Synthesis of 5-Amino-6-methyluracil. [9]

-

Sodium dithionite is dissolved in water.

-

The filtered 6-methyl-5-nitrouracil from the previous step is added to the sodium dithionite solution.

-

The reaction temperature is controlled at around 35°C and maintained for approximately 30 minutes to ensure complete reduction of the nitro group to an amino group.

-

The final product, 5-Amino-6-methyluracil, can then be isolated, purified (e.g., by recrystallization), and dried.

-

5.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

5-Amino-6-methyluracil can be analyzed using a reverse-phase HPLC method.[2]

HPLC Analysis Workflow

Methodology: [2]

-

Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, can be used.

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid is effective.

-

For standard UV detection, phosphoric acid can be used.

-

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

-

-

Application: This method is scalable and suitable for analyzing the purity of 5-Amino-6-methyluracil, isolating impurities through preparative separation, and for pharmacokinetic studies.[2]

Biological Relevance and Applications

While 5-Amino-6-methyluracil itself is not widely reported as a final therapeutic agent, its significance lies in its role as a versatile precursor for the synthesis of more complex, biologically active molecules.[6][7] The aminouracil scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications, including:

Researchers and drug development professionals can utilize 5-Amino-6-methyluracil as a starting material to generate novel libraries of heterocyclic compounds for screening and lead optimization in various drug discovery programs.

References

- 1. Uracil, 5-amino-6-methyl- [webbook.nist.gov]

- 2. 5-Amino-6-methyluracil | SIELC Technologies [sielc.com]

- 3. 6-Methyluracil | 626-48-2 [chemicalbook.com]

- 4. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

The Aminopyrimidine Core: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold, a privileged heterocyclic motif, has been a central component in the discovery and development of a wide array of therapeutic agents for over half a century. From the early breakthroughs in antimicrobial chemotherapy to the modern era of targeted cancer therapy, aminopyrimidine derivatives have demonstrated remarkable versatility and clinical significance. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of this pivotal class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through key signaling pathways.

A Historical Journey: From Folic Acid Antagonists to Kinase Inhibitors

The story of aminopyrimidine compounds in medicine begins in the late 1940s with the pioneering work of George Hitchings and Gertrude Elion. Their rational approach to drug design, which focused on interfering with nucleic acid biosynthesis, led to the discovery of 2,4-diaminopyrimidines as potent antifolates. This research culminated in the development of the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim . These compounds selectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. The differential affinity of these drugs for microbial versus human DHFR is the basis for their selective toxicity.

The therapeutic landscape of aminopyrimidines expanded dramatically with the advent of targeted cancer therapy. A pivotal moment was the development of imatinib , a 2-phenylaminopyrimidine derivative, which revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML. This landmark discovery, which led to the approval of imatinib in 2001, ushered in the era of kinase inhibitors and solidified the aminopyrimidine scaffold as a premier platform for their development.

Following the success of imatinib, the aminopyrimidine core has been extensively utilized to develop a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. These include inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinases (PLKs), among others.

Key Synthetic Methodologies

The versatility of the aminopyrimidine scaffold is matched by the diversity of synthetic routes available for its construction and derivatization. Several classical and modern methods are routinely employed in the synthesis of these compounds.

Pinner Synthesis

The Pinner synthesis, first reported in 1884, is a foundational method for the preparation of pyrimidines. It involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine, typically in the presence of a base. This method allows for the synthesis of a wide range of substituted pyrimidines.

Experimental Protocol: Pinner Synthesis of 2-Hydroxypyrimidine

-

Materials: 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal), amidine hydrochloride (e.g., formamidine hydrochloride), a base (e.g., sodium ethoxide), and an anhydrous alcohol (e.g., ethanol).

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add the amidine hydrochloride to the sodium ethoxide solution and stir to form the free amidine base.

-

To this mixture, add the 1,3-dicarbonyl compound.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

The product, 2-hydroxypyrimidine, will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

-

Biginelli Reaction

The Biginelli reaction, discovered in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction is a straightforward method for synthesizing dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Materials: An aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), urea, and an acid catalyst (e.g., hydrochloric acid or a Lewis acid like ytterbium triflate).

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, and urea in a suitable solvent (often ethanol or solvent-free).

-

Add a catalytic amount of the acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature. The dihydropyrimidinone product will often crystallize directly from the reaction mixture.

-

Collect the product by filtration, wash with a cold solvent, and recrystallize if necessary.

-

Synthesis of 2,4-Diaminopyrimidines

The 2,4-diaminopyrimidine core is a key pharmacophore in many antimicrobial and anticancer drugs. A common synthetic approach involves the reaction of a β-alkoxyacrylonitrile with guanidine.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine

-

Materials: β-ethoxyacrylonitrile, guanidine, and a solvent (e.g., isopropanol).

-

Procedure:

-

Prepare a solution of guanidine in isopropanol.

-

Heat a solution of β-ethoxyacrylonitrile in isopropanol to approximately 68-70 °C.

-

Slowly add the guanidine solution to the heated β-ethoxyacrylonitrile solution over 1.5 hours.

-

Continue stirring the reaction mixture at 69-70 °C for an additional 2.5 hours.

-

Distill off the solvent.

-

The crude 2,4-diaminopyrimidine can be purified by recrystallization.[1]

-

Quantitative Data on Aminopyrimidine Compounds

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for representative compounds across different target classes.

| Compound | Target | IC50 (nM) | Disease Indication |

| DHFR Inhibitors | |||

| Pyrimethamine | Plasmodium falciparum DHFR | ~1 | Malaria |

| Trimethoprim | Escherichia coli DHFR | ~5 | Bacterial Infections |

| Kinase Inhibitors | |||

| Imatinib | Bcr-Abl | 250-1000 | Chronic Myeloid Leukemia |

| c-Kit | 100 | Gastrointestinal Stromal Tumors | |

| PDGFR | 100 | ||

| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer |

| Compound 8a | EGFR L858R/T790M | 3.9 | Non-Small Cell Lung Cancer (resistant)[2] |

| Compound 8e | CDK9 | 88.4 | Hematological Malignancies[3] |

| HDAC1 | 168.9 | [3] | |

| Compound 9e | FLT3 | 30.4 | Hematological Malignancies[3] |

| HDAC1 | 52.4 | [3] | |

| HDAC3 | 14.7 | [3] | |

| Wnt Pathway Inhibitors | |||

| Hit molecules 1 & 2 | Wnt/β-catenin pathway | ~10,000 | Cancer[4] |

| β-Glucuronidase Inhibitors | |||

| Compound 24 | β-Glucuronidase | 2,800 | Potential for Cancer Therapy[5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyrimidine compounds are mediated through their interaction with specific molecular targets within key cellular signaling pathways.

Dihydrofolate Reductase (DHFR) Inhibition

The antimicrobial and antiprotozoal aminopyrimidines, such as trimethoprim and pyrimethamine, function by inhibiting DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the folate metabolic pathway. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn halts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to cell death.

Kinase Signaling Pathways (EGFR and Bcr-Abl)

A major class of aminopyrimidine drugs targets protein kinases. These enzymes play a crucial role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common feature of many cancers. Aminopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation. Aminopyrimidine inhibitors like gefitinib block this initial phosphorylation step.

Bcr-Abl Signaling: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Imatinib, a 2-phenylaminopyrimidine, binds to the ATP-binding site of Bcr-Abl, inhibiting its activity and blocking the downstream signaling that leads to uncontrolled cell proliferation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in several cancers. In the "off" state, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Some aminopyrimidine derivatives have been identified as inhibitors of this pathway, acting downstream of the destruction complex.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. Aminopyrimidine compounds have been developed as inhibitors of IKK, thereby blocking NF-κB activation.

Conclusion

The aminopyrimidine core has proven to be an exceptionally fruitful scaffold in the realm of drug discovery. Its journey from the early antifolates to the highly specific kinase inhibitors of today highlights its remarkable adaptability. The ongoing exploration of novel aminopyrimidine derivatives continues to yield promising candidates for a wide range of diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanisms of action of these compounds is essential for the continued innovation and development of new and effective therapies. This guide serves as a foundational resource to aid in these endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 5-Amino-6-methylpyrimidine-2,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-6-methylpyrimidine-2,4-diol (also known as 5-amino-6-methyluracil), a pyrimidine derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of direct quantitative solubility data in public literature, this guide furnishes qualitative solubility information, data from structurally analogous compounds, and a detailed experimental protocol for the precise determination of its solubility. This document is intended to be a practical resource for researchers engaged in the formulation and development of therapeutic agents based on this scaffold.

Solubility Profile

Pyrimidine and its derivatives are known to be soluble in water and various organic solvents. The solubility is influenced by factors such as pH, temperature, and the presence of functional groups that can participate in hydrogen bonding. For instance, the related compound 6-methyluracil is reported to be soluble in water, ether, alkali, ammonia, and hot alcohol.

Table 1: Qualitative and Analog-Based Quantitative Solubility of Pyrimidine Derivatives

| Solvent System | Solubility Classification | Quantitative Data for Analogs (6-methyluracil) |

| Water | Soluble | Data not available for this compound. 6-methyluracil is soluble. |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 4.55 mg/mL (in a co-solvent system) |

| Ethanol (hot) | Soluble | 6-methyluracil is soluble. |

| Diethyl Ether | Soluble | 6-methyluracil is soluble. |

| Alkaline Solutions | Soluble | 6-methyluracil is soluble. |

| Ammoniacal Solutions | Soluble | 6-methyluracil is soluble. |

Note: The quantitative data presented is for the analog 6-methyluracil and should be considered as an estimation for this compound. Experimental verification is highly recommended.

The pH of the solvent is expected to significantly influence the solubility of this compound due to the presence of the ionizable amino and pyrimidine ring nitrogen atoms. The pKa values of the related compounds 5-aminouracil and 6-aminouracil are 9.4 and 8.95, respectively. It is anticipated that the solubility will increase in acidic conditions due to the protonation of the amino group and in alkaline conditions due to the deprotonation of the uracil ring.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the gold standard. The following protocol provides a detailed methodology for determining the thermodynamic solubility of this compound.

Table 2: Detailed Experimental Protocol for Thermodynamic Solubility Determination

| Step | Procedure | Details and Considerations |

| 1. Preparation | Prepare saturated solutions. | Add an excess amount of solid this compound to pre-determined volumes of the selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO) in sealed vials. |

| 2. Equilibration | Agitate the samples. | Place the vials in a shaker or on a rotating wheel at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. |

| 3. Phase Separation | Separate the solid from the liquid phase. | Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used. |

| 4. Sample Dilution | Dilute the supernatant. | Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method. |

| 5. Quantification | Analyze the concentration of the dissolved compound. | Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound in the diluted supernatant. |

| 6. Data Analysis | Calculate the solubility. | Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the respective solvent at the tested temperature. |

Visualizing Experimental and Biological Contexts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

Caption: Shake-flask solubility determination workflow.

De Novo Pyrimidine Biosynthesis Pathway

This compound is a derivative of uracil, a key component of pyrimidine metabolism. Understanding its relationship to this fundamental pathway is crucial for researchers in drug development. The following diagram outlines the de novo pyrimidine biosynthesis pathway, which leads to the formation of uridine monophosphate (UMP), a precursor to other pyrimidines.

Caption: De novo pyrimidine biosynthesis pathway.

This guide provides a foundational understanding of the solubility characteristics of this compound and equips researchers with the necessary protocols to conduct their own detailed investigations. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein will facilitate the progression of promising pyrimidine-based compounds from the laboratory to clinical applications.

Spectroscopic Profile of 5-Amino-6-methyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-Amino-6-methyluracil. Due to the tautomeric nature of this molecule, the uracil form is predominant and thus the focus of the available spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pyrimidine derivatives.

Introduction

5-Amino-6-methyluracil is a substituted pyrimidine that holds interest in medicinal chemistry and drug development due to its structural similarity to naturally occurring nucleobases. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This guide presents a compilation of available spectroscopic data and detailed experimental protocols for its analysis.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Note: The following chemical shifts are predicted based on the analysis of similar pyrimidine derivatives. Experimental verification is recommended.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.0-2.2 | Singlet | -CH₃ |

| ~ 4.5-5.5 | Broad Singlet | -NH₂ | |

| ~ 10.0-11.0 | Broad Singlet | N¹-H | |

| ~ 10.5-11.5 | Broad Singlet | N³-H | |

| ¹³C | ~ 15-20 | - | -CH₃ |

| ~ 95-105 | - | C⁵ | |

| ~ 145-155 | - | C⁶ | |

| ~ 150-160 | - | C⁴=O | |

| ~ 160-170 | - | C²=O |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Based on data for 5-aminouracil and general frequencies for functional groups.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | -NH₂ and N-H (ring) |

| 3100-3000 | Medium | C-H Stretch | -CH₃ (aromatic-like) |

| 1750-1650 | Strong | C=O Stretch | C⁴=O and C²=O |

| 1650-1600 | Medium | N-H Scissoring | -NH₂ |

| 1475-1425 | Medium | C-H Bend | -CH₃ |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Relative Intensity (%) | Proposed Fragment |

| 141.13 | High | [M]⁺ (Molecular Ion) |

| 124 | Variable | [M - NH₃]⁺ |

| 113 | Variable | [M - CO]⁺ |

| 96 | Variable | [M - HNCO]⁺ |

| 68 | Variable | [C₃H₂N₂O]⁺ |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~ 270-280 | Not Reported |

| Water (pH 7) | ~ 275 | Not Reported |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Amino-6-methyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-6-methyluracil in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for uracil derivatives due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, allowing for their observation.[1][2]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 5-Amino-6-methyluracil with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[3] Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[4][5]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this polar molecule.[4]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Methodology:

-

Sample Preparation: Prepare a stock solution of 5-Amino-6-methyluracil in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) of known concentration.[6] Serially dilute the stock solution to prepare a series of standards with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of each standard solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Determine the λmax from the resulting spectra. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.[6]

Experimental Workflow and Signaling Pathways

Currently, there is no specific signaling pathway that has been reported in the literature to directly involve this compound. Therefore, a generalized experimental workflow for the spectroscopic characterization of a solid organic compound like 5-Amino-6-methyluracil is presented below.

Caption: General workflow for the spectroscopic characterization of 5-Amino-6-methyluracil.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 5-Amino-6-methyluracil. While comprehensive experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established spectroscopic principles, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for obtaining reliable spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and other related pyrimidine derivatives in drug discovery and development.

References

- 1. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. sciex.com [sciex.com]

- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 5-Amino-6-methyluracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil and its derivatives are fundamental components of nucleic acids and represent a critical class of molecules in pharmaceutical research and development. Their biological activity is intrinsically linked to their structural diversity, particularly their tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism of 5-Amino-6-methyluracil, a substituted pyrimidine with significant potential in medicinal chemistry. By integrating findings from computational and experimental studies on closely related uracil analogs, this document outlines the probable tautomeric equilibria, the influence of substituents on tautomer stability, and the methodologies employed for their characterization.

Introduction to Tautomerism in Uracil Derivatives

Tautomers are structural isomers of a chemical compound that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon, known as tautomerism, is of paramount importance in understanding the biochemical processes involving nucleic acid bases, as the presence of rare tautomeric forms can lead to mutations in the genetic code.[2] For uracil and its derivatives, the primary tautomeric equilibrium exists between the diketo, keto-enol, and dienediol forms.

Generally, the diketo tautomer is the most stable and predominant form for uracil and its substituted analogs under physiological conditions.[3][4][5] However, the relative stability of these tautomers can be significantly influenced by factors such as the nature and position of substituents on the pyrimidine ring and the polarity of the surrounding environment.[2][6]

Tautomeric Forms of 5-Amino-6-methyluracil

Based on the established tautomerism of the uracil scaffold, 5-Amino-6-methyluracil can theoretically exist in several tautomeric forms. The most significant of these involve proton transfer between the nitrogen and oxygen atoms of the uracil ring. The principal tautomers are depicted below, with the diketo form being the most stable.

The Predominant Diketo Tautomer

Computational and experimental studies on a wide range of uracil derivatives consistently indicate that the diketo form is the most energetically favorable.[3][4][5] For 5-Amino-6-methyluracil, this corresponds to the structure where both exocyclic oxygen atoms are carbonyls, and the ring nitrogens at positions 1 and 3 are protonated.

Keto-Enol and Dienol Tautomers

Less stable, "rare" tautomers include the keto-enol and dienediol forms, which arise from the migration of a proton from a ring nitrogen to an exocyclic oxygen. While their populations are generally low at equilibrium, their transient formation can have significant implications for the molecule's reactivity and biological interactions.[5][7]

The tautomeric equilibrium of 5-Amino-6-methyluracil can be visualized as a network of interconverting isomers.

Caption: Tautomeric equilibrium of 5-Amino-6-methyluracil.

Influence of Substituents on Tautomer Stability

The electronic properties of the 5-amino and 6-methyl groups play a crucial role in modulating the relative stabilities of the tautomeric forms.

-

5-Amino Group: The amino group is a strong electron-donating substituent. This property can influence the electron density distribution within the pyrimidine ring.

-

6-Methyl Group: The methyl group is a weak electron-donating group.

Computational studies on 5- and 6-substituted uracils have shown that an electron-donating amino group at the 6-position has a more pronounced effect than at the 5-position.[2] While substitution generally does not alter the preference for the diketo tautomer, it can affect the energy differences between the tautomers.[2]

Quantitative Analysis of Tautomer Stability

Quantitative data on the relative energies of uracil tautomers is primarily derived from computational studies. The following table summarizes representative relative energy data for uracil, which provides a baseline for understanding the tautomerism of its derivatives.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Reference |

| Diketo (u1) | 0.0 | [2] |

| 2-hydroxy-4-oxo (u2) | ~10-12 | [4] |

| 2-oxo-4-hydroxy (u3) | ~19 | [2] |

| Dienol (u4) | ~17.9 | [2] |

Experimental and Computational Methodologies

The study of tautomerism in uracil derivatives employs a combination of experimental and computational techniques.

Experimental Protocols

A general workflow for the experimental characterization of tautomers is outlined below.

Caption: Experimental workflow for tautomer characterization.

-

X-ray Crystallography:

-

Protocol: Single crystals of the compound are grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected. The resulting electron density map is used to determine the precise positions of atoms, confirming the dominant tautomeric form in the solid state.[3][8][9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The compound is dissolved in an appropriate deuterated solvent. 1H and 13C NMR spectra are acquired. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity, which can be used to infer the predominant tautomer in solution. Low-temperature NMR may be required to slow down the interconversion between tautomers.[7]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A sample of the compound (as a solid or in solution) is analyzed using an IR spectrometer. The vibrational frequencies of functional groups, such as C=O (carbonyl) and N-H bonds, are characteristic of specific tautomers.[3] The absence of O-H stretching bands and the presence of strong carbonyl absorption bands would support the diketo form.[3]

-

Computational Protocols

Computational chemistry provides invaluable insights into the relative stabilities and properties of tautomers that may be difficult to observe experimentally.

Caption: Computational workflow for tautomer analysis.

-

Density Functional Theory (DFT) Calculations:

-

Ab Initio Methods (e.g., MP2):

-

Protocol: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2).[4]

-

-

Solvent Modeling:

Conclusion

The tautomerism of 5-Amino-6-methyluracil is a critical aspect of its chemical and biological characterization. Based on extensive studies of related uracil derivatives, the diketo form is predicted to be the most stable tautomer. The 5-amino and 6-methyl substituents will fine-tune the relative energies of the less stable keto-enol and dienol tautomers. A combined approach of high-level computational modeling and rigorous experimental validation through techniques such as X-ray crystallography and NMR spectroscopy is essential for a complete understanding of the tautomeric landscape of this important molecule. This knowledge is fundamental for rational drug design and the development of novel therapeutics based on the uracil scaffold.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: 5-Amino-6-methylpyrimidine-2,4-diol as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, a derivative of aminouracil, is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its inherent chemical reactivity, stemming from the presence of both amino and hydroxyl functionalities on the pyrimidine core, allows for its elaboration into a diverse array of fused heterocyclic systems. Notably, this scaffold has proven to be a valuable precursor for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive molecules.

Synthetic Applications